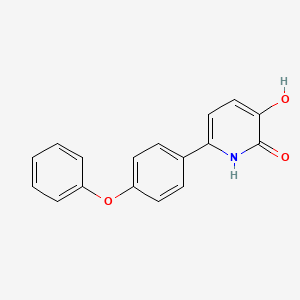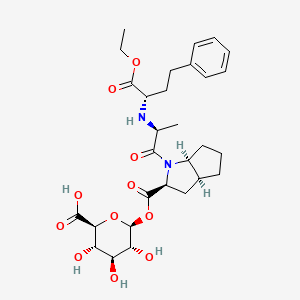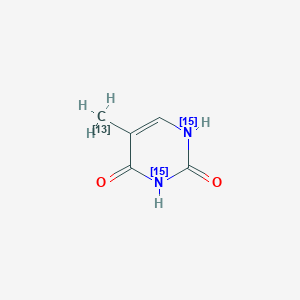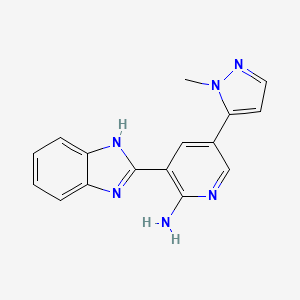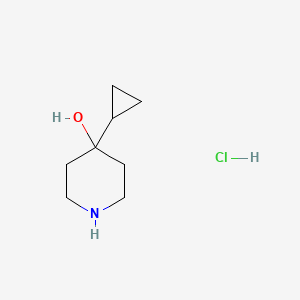
4-Cyclopropylpiperidin-4-ol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropylpiperidin-4-ol Hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropylpiperidin-4-ol Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable ketone, followed by reduction and cyclization to form the piperidine ring .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving high-yield reactions and purification processes. Techniques such as hydrogenation, cyclization, and amination are frequently used to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylpiperidin-4-ol Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .
Scientific Research Applications
4-Cyclopropylpiperidin-4-ol Hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropylpiperidin-4-ol Hydrochloride involves its interaction with specific molecular targets. It may act as an antagonist or agonist at certain receptors, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidin-4-ol Derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Piperidinones: These are oxidized forms of piperidines with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Uniqueness: 4-Cyclopropylpiperidin-4-ol Hydrochloride is unique due to its cyclopropyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
4-cyclopropylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-8(7-1-2-7)3-5-9-6-4-8;/h7,9-10H,1-6H2;1H |
InChI Key |
UXMBEYUABAMERT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCNCC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)

![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
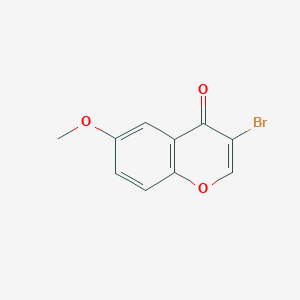
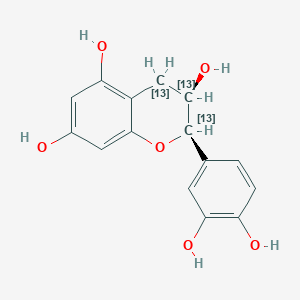
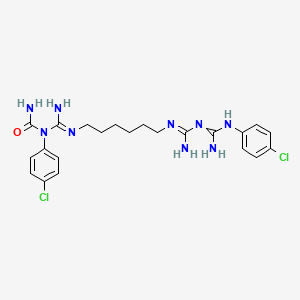
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
